

IUPAC name for 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzaldehyde

Cat. No.: B103683

[Get Quote](#)

Nomenclature and Structural Elucidation

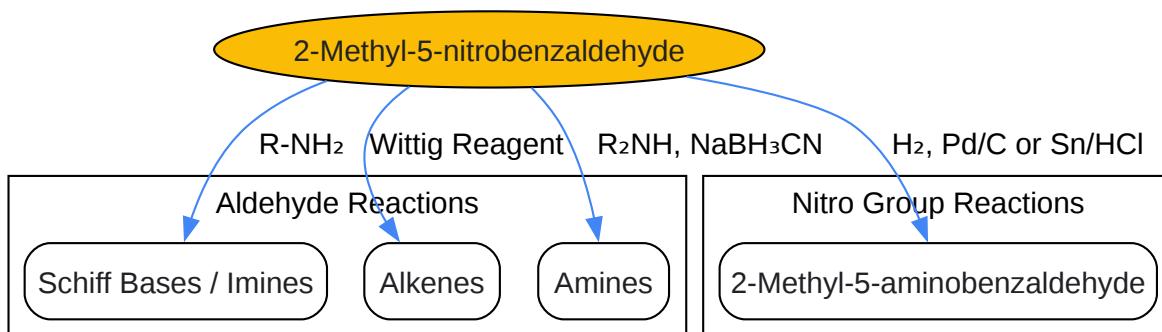
2-Methyl-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose structure incorporates a methyl group and a nitro group on the benzaldehyde framework. The precise arrangement of these functional groups dictates its reactivity and synthetic potential.

The definitive identity of the compound is established through standardized nomenclature and structural descriptors. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is **2-methyl-5-nitrobenzaldehyde**^[1].

```
graph "Chemical_Structure" {
    layout=neato;
    node [shape=plaintext, fontname="Arial"];
    edge [fontname="Arial"];
}
```

Caption: Synthesis and Purification Workflow

Procedure:


- Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 2-methylbenzaldehyde. Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 10°C. Cool the resulting solution to 0-5°C.

- **Nitration:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
- **Addition:** Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 2-methylbenzaldehyde over 30-60 minutes. **Causality:** A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions, thus maximizing the yield of the desired isomer. The temperature must be rigorously maintained below 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Quenching & Isolation:** Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. A precipitate of the crude product will form.
- **Filtration and Washing:** Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Follow with a wash using a cold, saturated sodium bicarbonate solution to remove any residual acid, and then a final wash with cold deionized water.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure **2-Methyl-5-nitrobenzaldehyde**.
- **Characterization (Self-Validation):** The identity and purity of the final product must be confirmed.
 - **Melting Point:** Compare the experimental melting point to the literature value (50-60°C)[2]. A sharp melting range indicates high purity.

- Spectroscopy: Obtain ^1H NMR, ^{13}C NMR, and IR spectra to confirm the structure. IR spectroscopy should show characteristic peaks for the aldehyde C=O stretch ($\sim 1700 \text{ cm}^{-1}$) and the nitro N-O stretches (~ 1520 and 1350 cm^{-1}) [3].

Key Reactions and Synthetic Utility

2-Methyl-5-nitrobenzaldehyde is a valuable synthetic intermediate due to its two reactive functional groups, which can be manipulated independently or in concert.

[Click to download full resolution via product page](#)

Caption: Synthetic Utility as a Chemical Building Block

- Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition.
 - Schiff Base Formation: It readily undergoes condensation with primary amines to form Schiff bases (imines), which are widely studied in medicinal chemistry for their diverse biological activities [4][5].
 - Wittig Reaction: Reaction with phosphorus ylides provides a route to stilbene derivatives.

- Reductive Amination: Conversion to a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent.
- Reactions of the Nitro Group:
 - Reduction to Amine: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, Sn/HCl). This transformation yields 2-methyl-5-aminobenzaldehyde, a bifunctional molecule that is a precursor to a wide array of heterocyclic compounds.

Applications in Drug Development and Research

The unique substitution pattern and functional groups of **2-Methyl-5-nitrobenzaldehyde** make it a strategic starting material in pharmaceutical and materials science.

- Pharmaceutical Intermediates: The compound is a known intermediate in the synthesis of pharmaceuticals^[6]. For instance, it has been utilized in synthetic routes toward the synthesis of dobutamine, a sympathomimetic drug used to treat cardiogenic shock and severe heart failure.
- Precursor for Bioactive Molecules: Its derivatives, particularly Schiff bases and heterocyclic compounds, are of significant interest in drug discovery^[5]. The ability to generate molecular diversity from this single precursor makes it a valuable building block in medicinal chemistry libraries.
- Fine Chemical Synthesis: Beyond pharmaceuticals, nitrobenzaldehydes are foundational materials for producing dyes, agrochemicals, and other specialized organic compounds^[6].

Safety, Handling, and Disposal

Proper handling of **2-Methyl-5-nitrobenzaldehyde** is essential due to its hazardous properties.

Table 3: GHS Hazard Information | Hazard Class | Statement | Source |
| :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed | [1][2] | | Skin Irritation | H315: Causes skin irritation | [1][2] | | Eye Irritation | H319: Causes serious eye irritation | [1][2] | | STOT - Single Exposure | H335: May cause respiratory irritation | [2] |

Safe Handling Protocols:

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood[7].
- **Personal Protective Equipment (PPE):** Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
- **Hygiene:** Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[7]. Avoid breathing dust.

Storage and Disposal:

- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[2][7]. For long-term stability, storage under an inert nitrogen atmosphere is recommended.
- **Disposal:** Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.

Conclusion

2-Methyl-5-nitrobenzaldehyde is a highly versatile and synthetically valuable aromatic compound. Its well-defined chemical properties, predictable reactivity, and established synthetic pathways make it an important intermediate for researchers in organic chemistry, medicinal chemistry, and materials science. Its role as a precursor to pharmaceuticals and other complex organic molecules underscores its significance in both academic research and industrial applications. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health hazards.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12654145, **2-Methyl-5-nitrobenzaldehyde**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818109, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde.
- Appchem. (n.d.). **2-Methyl-5-nitrobenzaldehyde**.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
- CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Beech, W. F. (1967). **2-Methyl-5-nitrobenzaldehyde**. Journal of the Chemical Society C: Organic, 2374. [Link]
- Allen. (n.d.). The IUPAC name of the following compound is.
- Organic Syntheses. (n.d.). **m-NITROBENZALDEHYDE DIMETHYLACETAL**.
- ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- The Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-nitrobenzaldehyde | 16634-91-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name for 2-Methyl-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103683#iupac-name-for-2-methyl-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com